molecular formula C10H12N2O B594244 N-(azetidin-3-yl)benzamide CAS No. 1219979-21-1

N-(azetidin-3-yl)benzamide

Cat. No. B594244
M. Wt: 176.219
InChI Key: OPYOGWIZRCQGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(azetidin-3-yl)benzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of azetidine derivatives has been described in several studies . For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in one study . The starting compound was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of “N-(azetidin-3-yl)benzamide” can be analyzed using various spectroscopic techniques . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involving “N-(azetidin-3-yl)benzamide” can be complex . For example, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(azetidin-3-yl)benzamide” can be determined using various techniques . For example, the molecular weight of a similar compound, “N-[2-(azetidin-3-yl)ethyl]-3-methylbenzamide”, is 218.29 g/mol .

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities

    • A study by Ilango & Arunkumar (2011) focused on synthesizing trihydroxy benzamido azetidin-2-one derivatives and their screening for antimicrobial and antitubercular activities. Compounds with chlorophenyl and dimethyl amino phenyl groups showed good antimicrobial activity, and some also demonstrated antitubercular activity.
  • Anti-Tubercular Scaffold

    • Research by Nimbalkar et al. (2018) synthesized novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis.
  • Dopamine Antagonist

    • A study by Metkar et al. (2013) evaluated azetidine derivatives for their efficacy as dopaminergic antagonists, highlighting their potential in neurological applications.
  • Anticancer Evaluation

    • Research by Deep et al. (2016) synthesized 2-azetidinone derivatives from hippuric acid and evaluated them for their antimicrobial and anticancer activities, demonstrating their potential in cancer research.
  • Histone Deacetylase Inhibitor

    • A study by Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor showing potential as an anticancer drug.
  • KCNQ2/Q3 Potassium Channel Openers

    • Research by Amato et al. (2011) identified N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, useful in the treatment of epilepsy.

properties

IUPAC Name

N-(azetidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYOGWIZRCQGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)benzamide

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